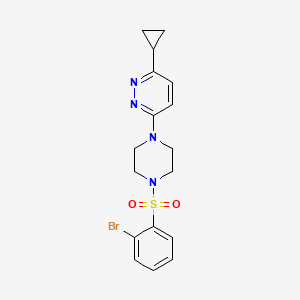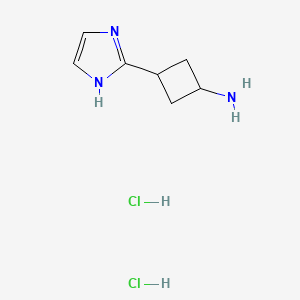![molecular formula C20H21NO4 B2367919 N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide CAS No. 896163-75-0](/img/structure/B2367919.png)
N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide, also known as PBOX-15, is a chemical compound that has been studied for its potential use in cancer treatment. It is a small molecule that has shown promise in inhibiting the growth of cancer cells in vitro and in vivo.
Scientific Research Applications
Medicinal Chemistry Applications
Inhibitors of Folate Metabolism : N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide derivatives have been evaluated as inhibitors of folate metabolism. These compounds are designed to target specific sites on enzymes involved in folate metabolism, contributing to their potential as therapeutic agents in treating diseases related to folate metabolism dysregulation, such as certain cancers (Piper, Montgomery, Sirotnak, & Chello, 1982).
Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new antimicrobial agents with enhanced efficacy and reduced resistance potential (Sethi, Arora, Saini, & Jain, 2016).
Polymer Science Applications
- Polymer Synthesis : The compound has been utilized in the synthesis of polymers, particularly in the formation of ordered polymers through direct polycondensation methods. This application is significant in the field of material science, where the development of new polymers with specific properties is crucial (Yu, Seino, & Ueda, 1999).
Organic Chemistry Applications
- Synthesis of Complex Molecules : this compound serves as a building block in the synthesis of complex molecules. This includes the development of new synthetic routes and methodologies that are essential for advancing organic chemistry (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Drug Development Applications
- Drug Development : The compound and its derivatives have potential applications in drug development, especially in designing drugs with specific target activities. This includes exploring its role in the development of anticancer, antimicrobial, and other therapeutic agents (Mudududdla et al., 2015).
properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(15-6-7-17-18(12-15)25-14-24-17)21-13-20(8-10-23-11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVMCBXHXMAOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

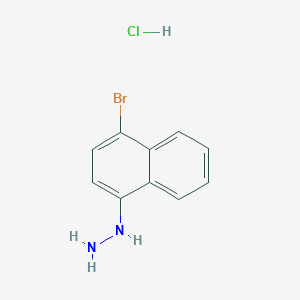
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)
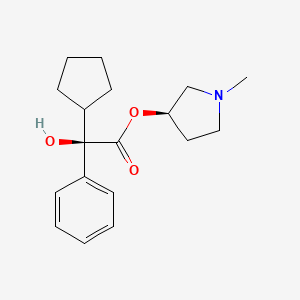
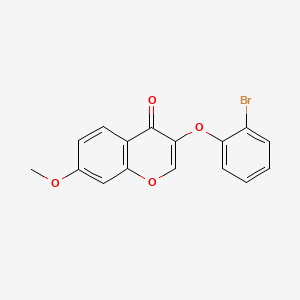

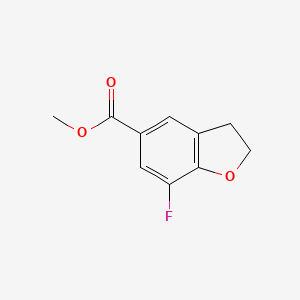
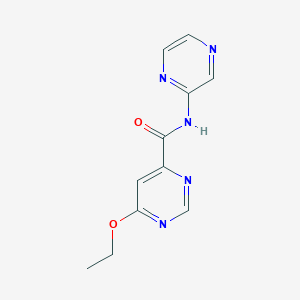
![ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2367846.png)


![N-[(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2367851.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2367853.png)
